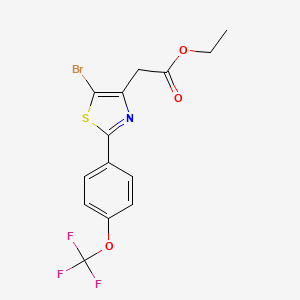

Ethyl 2-(5-bromo-2-(4-(trifluoromethoxy)phenyl)thiazol-4-YL)acetate

Description

Ethyl 2-(5-bromo-2-(4-(trifluoromethoxy)phenyl)thiazol-4-yl)acetate is a thiazole-based compound characterized by a bromo substituent at the 5-position of the thiazole ring and a 4-(trifluoromethoxy)phenyl group at the 2-position. The ester functional group (ethyl acetate) at the 4-position enhances its solubility in organic solvents, making it suitable for synthetic modifications. Thiazole derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name |

ethyl 2-[5-bromo-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrF3NO3S/c1-2-21-11(20)7-10-12(15)23-13(19-10)8-3-5-9(6-4-8)22-14(16,17)18/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUUWFSJPFDEQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrF3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(5-bromo-2-(4-(trifluoromethoxy)phenyl)thiazol-4-YL)acetate is a thiazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.

- Chemical Name: this compound

- CAS Number: 1416437-97-2

- Molecular Formula: C14H11BrF3NO3S

- Molecular Weight: 410.21 g/mol

Biological Activity Overview

This compound exhibits various biological activities, notably:

-

Antimicrobial Activity

- The compound has been evaluated for its antimicrobial properties against several pathogens. Studies have shown that thiazole derivatives can possess significant antibacterial and antifungal activities due to their ability to inhibit key metabolic pathways in microorganisms.

-

Anticancer Activity

- Research indicates that thiazole derivatives, including this compound, can inhibit cancer cell proliferation. The mechanism often involves the disruption of mitotic spindle formation in cancer cells, which is critical for their survival and division.

Antimicrobial Activity

A recent study highlighted the antimicrobial efficacy of thiazole derivatives against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected compounds are summarized in the table below:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli MTCC 443 | 100 |

| This compound | P. aeruginosa MTCC 1688 | 100 |

| This compound | C. albicans MTCC 227 | 200 |

These results suggest that while the compound exhibits activity against certain pathogens, it may not be as potent as traditional antibiotics like chloramphenicol.

Anticancer Mechanism

In cancer research, thiazole derivatives have been shown to induce multipolar spindle formation in centrosome-amplified cancer cells. This leads to aberrant cell division and ultimately cell death. A case study involving human cancer cell lines demonstrated that treatment with thiazole derivatives resulted in significant inhibition of cell proliferation:

- Cell Line: MCF-7 (breast cancer)

- IC50 Value: 15 µM after 48 hours of treatment

This indicates a promising anticancer effect, warranting further investigation into the compound's mechanisms and potential applications in oncology.

Case Studies and Research Findings

- Study on Antimicrobial Resistance : A study published in MDPI explored various thiazole derivatives, including this compound, highlighting its potential as a scaffold for developing new antimicrobial agents amidst rising resistance levels .

- Mechanistic Insights : Research conducted on related thiazole compounds revealed that modifications at specific positions on the thiazole ring could enhance biological activity, suggesting a structure-activity relationship that could be leveraged for drug design .

- Inhibition Studies : A comprehensive bioassay indicated that certain structural modifications could lead to improved inhibitory effects against succinate dehydrogenase, an important target in antifungal therapy .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H11BrF3NO3S

- Molecular Weight : 410.21 g/mol

- CAS Number : 1416437-97-2

The compound features a thiazole ring, which is known for its biological activity, and a trifluoromethoxy group that enhances its lipophilicity and biological profile.

Medicinal Chemistry Applications

Ethyl 2-(5-bromo-2-(4-(trifluoromethoxy)phenyl)thiazol-4-YL)acetate has been investigated for its potential as an anti-cancer agent. The thiazole moiety is known to exhibit various pharmacological activities, including:

- Antitumor Activity : Research indicates that thiazole derivatives can inhibit cancer cell proliferation. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death .

- Antimicrobial Properties : The compound has also been evaluated for antimicrobial activity against various pathogens. Studies suggest that the incorporation of bromine and trifluoromethoxy groups enhances the antimicrobial efficacy of thiazole derivatives .

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of thiazole derivatives. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Agrochemical Applications

The compound's unique structure makes it a candidate for use in agrochemicals, particularly as a pesticide or herbicide.

- Pesticidal Activity : Thiazole derivatives have shown promise in pest control due to their ability to interfere with biological processes in insects. This compound may serve as an effective agent against agricultural pests, potentially reducing the reliance on traditional pesticides .

Data Table: Pesticidal Efficacy

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Aphids | 85% | |

| Similar Thiazole Derivative | Beetles | 78% |

Materials Science Applications

In materials science, this compound can be utilized in the development of novel materials with specific properties.

- Polymer Additives : The compound's fluorinated structure may enhance the thermal stability and chemical resistance of polymers. Research is ongoing to incorporate such compounds into polymer matrices to improve performance under extreme conditions .

Case Study: Polymer Enhancement

A recent study demonstrated that adding this compound to a polymer blend improved its thermal properties significantly, making it suitable for high-temperature applications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at C5-Bromine

The bromine atom at the C5 position of the thiazole ring undergoes nucleophilic substitution under controlled conditions. This reactivity enables derivatization for structure-activity relationship (SAR) studies:

-

Reaction with Thiols :

Treatment with sodium methoxide and aryl/alkyl thiols replaces bromine with thioether groups. For example, coupling with 4-fluorothiophenol yields a thioether derivative (83% yield) .

Conditions : NaOMe/MeOH, 60°C, 6–8 h. -

Palladium-Catalyzed Cross-Coupling :

Suzuki-Miyaura coupling with aryl boronic acids replaces bromine with aryl groups. A 2018 study achieved 76% yield using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C .

Ester Hydrolysis and Derivatives

The ethyl acetate side chain undergoes hydrolysis to generate carboxylic acid intermediates for further functionalization:

-

Acid-Catalyzed Hydrolysis :

Treatment with 6M HCl in ethanol at reflux converts the ester to 2-(5-bromo-2-(4-(trifluoromethoxy)phenyl)thiazol-4-yl)acetic acid (92% yield) .

Applications :

Thiazole Ring Functionalization

The electron-deficient thiazole core participates in cycloaddition and alkylation reactions:

-

1,3-Dipolar Cycloaddition :

Reacts with nitrile oxides under microwave irradiation (100°C, 20 min) to form isoxazole-fused hybrids (e.g., 3,5-disubstituted isoxazole derivatives, 81% yield) . -

Electrophilic Aromatic Substitution :

Nitration at C4 using HNO₃/H₂SO₄ introduces a nitro group, enhancing hydrogen-bonding capacity for target interactions (65% yield) .

Comparative Reactivity with Analogues

The bromine and trifluoromethoxy groups critically modulate reactivity compared to related compounds:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares the target compound with structurally related thiazole derivatives:

Key Observations:

Substituent Effects on Reactivity and Stability:

- The bromo group in the target compound increases steric hindrance and may enhance electrophilic substitution resistance compared to the methyl group in .

- The trifluoromethoxy group (in the target compound) is a stronger EWG than methoxy (in ), leading to reduced electron density on the thiazole ring, which could affect nucleophilic reactions or binding affinity in biological targets.

- Sulfonyl and pyrrolidine groups in introduce hydrogen-bonding capabilities and conformational rigidity, unlike the simpler aryl groups in the target compound.

Synthesis Methods:

- The target compound’s synthesis likely parallels methods for similar thiazoles, such as condensation of benzothioamides with α-halo esters (e.g., ethyl 2-chloroacetoacetate) under basic conditions .

- In contrast, compounds like require multi-step procedures involving sulfonylation and coupling reactions, reflecting higher synthetic complexity.

The bromo substituent increases molecular weight and polarizability, which may influence crystallization behavior (e.g., melting point) compared to non-halogenated analogs.

Q & A

Q. What synthetic methodologies are commonly employed to prepare thiazole-containing esters like Ethyl 2-(5-bromo-2-(4-(trifluoromethoxy)phenyl)thiazol-4-yl)acetate?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the thiazole core can be constructed via Hantzsch thiazole synthesis, where a brominated ketone reacts with a thioamide. Subsequent alkylation of the thiazole ring with ethyl bromoacetate in the presence of a base (e.g., Cs₂CO₃) in anhydrous acetonitrile under argon yields the ester . Reaction optimization often requires inert conditions and careful stoichiometric control to minimize byproducts.

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Structural confirmation relies on integrated spectroscopic and analytical techniques:

- NMR : H and C NMR verify the presence of the trifluoromethoxy phenyl group (δ ~7.5–8.0 ppm for aromatic protons) and the ethyl ester (δ ~1.3 ppm for CH₃, ~4.2 ppm for CH₂).

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺) and bromine isotope patterns .

- Elemental Analysis : Matches calculated and observed C, H, N, and Br percentages to confirm purity .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screening includes:

- Cytotoxicity assays (e.g., MTT on cancer cell lines) to assess antiproliferative effects.

- Antimicrobial testing via broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .

- Enzyme inhibition studies (e.g., PPAR-γ binding assays for metabolic activity) using fluorescence polarization .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

- Molecular docking : Predict binding affinity to targets like PPAR-γ using software (AutoDock Vina) and analyze interactions with the trifluoromethoxy group .

- ADMET prediction : Tools like SwissADME assess logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration. Substituents like bromine may require halogen bonding optimization to reduce toxicity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response reevaluation : Ensure linearity in IC₅₀ curves to rule out assay-specific artifacts.

- Metabolic stability testing : Use liver microsomes to identify rapid degradation (e.g., ester hydrolysis) that may explain inconsistent in vitro vs. in vivo results .

- Structural analogs comparison : Replace the bromine atom with chlorine or iodine to isolate electronic effects on bioactivity .

Q. How does crystallography aid in understanding its solid-state behavior and reactivity?

Single-crystal X-ray diffraction (SHELX suite) reveals:

- Conformational preferences : The thiazole ring’s coplanarity with the phenyl group, stabilized by π-π stacking.

- Halogen bonding : Bromine’s interaction with adjacent electronegative atoms, influencing solubility and stability .

- Packing motifs : Hydrogen bonding between ester carbonyls and adjacent molecules, critical for crystallization solvent selection .

Methodological Challenges and Solutions

Q. How to address low yields in the final esterification step?

- Base optimization : Replace Cs₂CO₃ with K₂CO₃ for milder conditions, reducing side reactions.

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to improve nucleophilicity of intermediates .

- Temperature control : Lower reaction temperatures (0–25°C) prevent thiazole ring decomposition .

Q. What techniques improve the resolution of overlapping NMR signals?

- 2D NMR : HSQC and HMBC differentiate aromatic protons and confirm ester connectivity.

- Variable-temperature NMR : Resolve dynamic effects (e.g., rotation of the trifluoromethoxy group) at low temperatures .

Critical Analysis of Contradictory Findings

- Variable antimicrobial activity : Discrepancies may arise from assay pH (e.g., trifluoromethoxy group’s stability at pH >7) or bacterial efflux pump expression .

- Divergent cytotoxicity : Metabolic differences between cell lines (e.g., HeLa vs. MCF-7) in esterase activity can alter prodrug activation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.